Methyl 3-(2-bromobenzamido)benzo[b]thiophene-2-carboxylate
Description
Methyl 3-(2-bromobenzamido)benzo[b]thiophene-2-carboxylate is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a sulfur atom fused to a benzene ring This particular compound is characterized by the presence of a bromobenzamido group and a methyl ester group attached to the benzothiophene core
Properties
IUPAC Name |
methyl 3-[(2-bromobenzoyl)amino]-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrNO3S/c1-22-17(21)15-14(11-7-3-5-9-13(11)23-15)19-16(20)10-6-2-4-8-12(10)18/h2-9H,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJRRKRWWCXOPKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=CC=CC=C3Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 3-(2-bromobenzamido)benzo[b]thiophene-2-carboxylate can be achieved through several synthetic routes. One common method involves the microwave-assisted synthesis, where 2-halobenzonitriles and methyl thioglycolate are reacted in the presence of triethylamine in DMSO at 130°C. This method provides rapid access to the desired benzothiophene derivatives with yields ranging from 58% to 96% . Another approach involves the condensation of o-nitrobenzonitrile and methyl thioglycolate under basic conditions, followed by further derivatization to introduce the bromobenzamido group .
Chemical Reactions Analysis
Methyl 3-(2-bromobenzamido)benzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Cyclization Reactions: The benzothiophene core can participate in cyclization reactions to form more complex heterocyclic structures, which are valuable in medicinal chemistry.
Scientific Research Applications
Mechanism of Action
The mechanism of action of Methyl 3-(2-bromobenzamido)benzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets. For instance, benzothiophene derivatives have been shown to activate the STING (stimulator of interferon genes) pathway, which triggers the production of type I interferons and proinflammatory cytokines. This activation involves the binding of the compound to the STING protein, leading to the phosphorylation of downstream signaling molecules such as TBK1 and IRF3 .
Comparison with Similar Compounds
Methyl 3-(2-bromobenzamido)benzo[b]thiophene-2-carboxylate can be compared with other benzothiophene derivatives, such as:
Methyl benzo[b]thiophene-2-carboxylate: This compound lacks the bromobenzamido group and is used as a building block in organic synthesis.
Benzo[b]thiophene-2-carboxylic acid methyl ester: Similar to the above compound, it is used in the synthesis of various heterocyclic compounds.
Thieno[3,2-b]thiophene-2-carboxylic acid: This compound contains a fused thiophene ring and is used in the development of organic electronic materials.
Biological Activity
Methyl 3-(2-bromobenzamido)benzo[b]thiophene-2-carboxylate is a synthetic organic compound belonging to the benzothiophene family. Its molecular formula is C14H12BrNO3S, and it has garnered attention for its potential applications in medicinal chemistry, particularly in cancer therapy and antimicrobial activity. This article explores the biological activities associated with this compound, including its mechanisms of action, efficacy against various pathogens, and structural comparisons with related compounds.
Chemical Structure and Synthesis
The compound features a complex structure that includes a bromobenzamide moiety attached to a benzothiophene core. The synthesis typically involves several key steps, including bromination and amidation processes that enhance its biological properties.
Anticancer Properties
Preliminary studies indicate that this compound exhibits notable biological activities, particularly as an inhibitor of histone deacetylases (HDACs). HDACs are crucial in regulating gene expression and are implicated in cancer progression. Compounds with similar structures have shown potential as HDAC inhibitors, suggesting that this compound may modulate gene expression pathways relevant to cancer therapy .
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of benzothiophene derivatives. In vitro studies have demonstrated that compounds within this class can exhibit significant activity against multidrug-resistant strains of Mycobacterium tuberculosis (MDR-MTB). For instance, related derivatives have shown minimum inhibitory concentrations (MICs) ranging from 0.91 to 2.83 μg/mL against dormant mycobacteria .
Inhibition Studies
A study focused on the interactions of this compound with various biological targets revealed its potential to inhibit specific enzymes involved in cellular signaling pathways. Molecular docking studies indicated a favorable binding mode to the active sites of these enzymes, which could elucidate the compound's inhibitory mechanisms .
Comparative Analysis with Related Compounds
The following table summarizes some structurally similar compounds and their unique features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 3-methylbenzo[b]thiophene-2-carboxylate | C11H10O2S | Lacks bromine; simpler structure |
| Methyl 3-(4-bromobenzamido)benzo[b]thiophene-2-carboxylate | C14H12BrNO3S | Bromine at different position; potential varied activity |
| Methyl benzo[b]thiophene-2-carboxylate | C11H10O2S | No amide group; simpler reactivity profile |
This comparison highlights the unique structural attributes of this compound, particularly its specific bromination pattern and amide group, which may enhance its binding affinity to biological targets compared to other compounds lacking these features.
Q & A
Q. Table 1: Comparison of Synthetic Methods
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound, and what structural insights do they provide?
Rigorous characterization ensures structural fidelity and purity:
- FT-IR/Raman Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for esters, N–H bend for amides) and confirms the presence of the bromobenzamido moiety .
- NMR Spectroscopy : ¹H NMR reveals proton environments (e.g., aromatic protons, methyl ester), while ¹³C NMR confirms carbon assignments (e.g., carbonyl carbons at ~165–175 ppm) .
- UV-Vis Spectroscopy : Assesses electronic transitions (e.g., π→π* in the benzo[b]thiophene core) and conjugation effects from substituents .
Q. Table 2: Key Spectroscopic Insights
Advanced: How can Pd-catalyzed cross-coupling reactions be optimized for introducing the 2-bromobenzamido group?
Optimization focuses on catalyst loading, ligand selection, and reaction conditions:
- Catalyst System : Pd(OAc)₂ with BINAP as a ligand enhances catalytic activity and stability, while Cs₂CO₃ acts as a base to deprotonate the amine .
- Solvent and Temperature : Toluene at 80–100°C under N₂ minimizes side reactions and improves yield .
- Substrate Purity : Pre-purification of methyl 3-bromobenzo[b]thiophene-2-carboxylate intermediates reduces competing side reactions .
Q. Key Parameters :
- Catalyst loading: 2–5 mol% Pd
- Ligand ratio: 1:1 Pd:BINAP
- Reaction time: 12–24 hours
Advanced: What computational approaches predict the bioactivity and binding mechanisms of this compound?
Computational methods bridge synthesis and application:
- DFT Calculations : B3LYP/6-311++G(d,p) basis sets model electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps) to predict reactivity .
- Molecular Docking : Evaluates binding affinity to target proteins (e.g., STAT3, tyrosine phosphatase) by simulating ligand-receptor interactions .
- MD Simulations : 200-ns trajectories assess stability of compound-protein complexes in physiological conditions .
Q. Table 3: Computational Insights
Advanced: How should researchers address contradictions in synthetic yields or spectral data across studies?
Discrepancies often arise from reaction conditions or analytical protocols:
- Yield Variations : Compare purity of starting materials (e.g., uses unpurified intermediates vs. ’s pre-purified substrates) .
- Spectral Anomalies : Cross-validate NMR assignments with 2D techniques (e.g., HSQC, HMBC) to resolve overlapping signals .
- Side Reactions : Monitor by LC-MS or TLC during synthesis to detect byproducts (e.g., over-coupled dimers in Pd-catalyzed reactions) .
Q. Mitigation Strategies :
- Standardize reaction protocols (e.g., inert atmosphere, degassed solvents).
- Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
